1-(3-Chlorophenyl)-4-nitrosopiperazine

NDSRI characterization Trazodone impurity profiling Reference standard selection

1-(3-Chlorophenyl)-4-nitrosopiperazine (CAS 2219339-13-4), also designated as N-Nitroso Trazodone Impurity 1 or 4-(3-Chlorophenyl)-1-nitrosopiperazine, is an N-nitroso derivative of the secondary amine present in the antidepressant Trazodone. With molecular formula C₁₀H₁₂ClN₃O and a molecular weight of 225.68 g/mol, this compound belongs to the nitrosamine drug substance-related impurity (NDSRI) class that has been subject to intensified global regulatory scrutiny since 2018.

Molecular Formula C10H12ClN3O
Molecular Weight 225.68
CAS No. 2219339-13-4
Cat. No. B2920072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-nitrosopiperazine
CAS2219339-13-4
Molecular FormulaC10H12ClN3O
Molecular Weight225.68
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)N=O
InChIInChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2
InChIKeySAUUWOYGFFSLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)-4-nitrosopiperazine (CAS 2219339-13-4): A Critical NDSRI Reference Standard for Trazodone Analytical Testing and Regulatory Compliance


1-(3-Chlorophenyl)-4-nitrosopiperazine (CAS 2219339-13-4), also designated as N-Nitroso Trazodone Impurity 1 or 4-(3-Chlorophenyl)-1-nitrosopiperazine, is an N-nitroso derivative of the secondary amine present in the antidepressant Trazodone [1]. With molecular formula C₁₀H₁₂ClN₃O and a molecular weight of 225.68 g/mol, this compound belongs to the nitrosamine drug substance-related impurity (NDSRI) class that has been subject to intensified global regulatory scrutiny since 2018 [2]. It is supplied as a highly characterized reference material meeting the stringent regulatory standards set by USP, EMA, JP, and BP for nitrosamine compounds, and is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications in the context of Trazodone production and Abbreviated New Drug Applications (ANDA) [1].

Why 1-(3-Chlorophenyl)-4-nitrosopiperazine Cannot Be Substituted by Other Nitrosamine Standards: Structural Specificity and Regulatory Precision


Nitrosamine impurity reference standards are not interchangeable across drug substances because regulatory guidelines—particularly FDA's NDSRI framework and ICH M7—require impurity identification and quantification that is structurally identical to the impurity actually present in or potentially formed from the specific drug substance [1]. 1-(3-Chlorophenyl)-4-nitrosopiperazine is the exact N-nitroso derivative of the 1-(3-chlorophenyl)piperazine (mCPP) moiety unique to Trazodone; substituting it with a generic nitrosamine standard such as 1-methyl-4-nitrosopiperazine or 1-cyclopentyl-4-nitrosopiperazine (CPNP) would introduce systematic error in retention time, mass spectral identification, and quantification, potentially leading to regulatory rejection of ANDA submissions [2]. Furthermore, the Carcinogenic Potency Categorization Approach (CPCA) assigns acceptable intake (AI) limits based on specific structural features—the 3-chlorophenyl substitution pattern directly influences the predicted potency category, and using data from a structurally distinct analog for risk assessment is explicitly cautioned against by both FDA and EMA guidance documents [1].

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)-4-nitrosopiperazine Versus Closest Analogs and Alternatives


Structural Identity: Nitroso-Functionalized mCPP Moiety Uniquely Links This Standard to Trazodone vs. Generic Nitrosamine Standards

1-(3-Chlorophenyl)-4-nitrosopiperazine is the specific N-nitroso derivative of 1-(3-chlorophenyl)piperazine (mCPP, CAS 6640-24-0), the secondary amine present in Trazodone. By contrast, the most commonly available nitrosopiperazine reference standards—1-methyl-4-nitrosopiperazine (CAS 16339-07-4) and 1-cyclopentyl-4-nitrosopiperazine (CPNP)—lack the 3-chlorophenyl ring system entirely, bearing instead a methyl group (MW 129.16) or a cyclopentyl group (MW 169.23) at the N1 position versus the 3-chlorophenyl-substituted target compound (MW 225.68) [1]. This structural divergence produces fundamentally different chromatographic retention behavior and mass spectrometric fragmentation patterns, rendering generic nitrosopiperazine standards unsuitable as system suitability references for Trazodone-specific impurity methods .

NDSRI characterization Trazodone impurity profiling Reference standard selection

Purity Specification: Commercial Availability Documented at 98% (HPLC) with Full Characterization Package, Meeting Pharmacopeial Reference Standard Criteria

The target compound is commercially available at a certified purity of 98% (HPLC) from multiple independent suppliers, accompanied by comprehensive characterization data including NMR, MS, and full Certificates of Analysis compliant with regulatory guidelines . In comparison, the parent secondary amine 1-(3-chlorophenyl)piperazine (mCPP, CAS 6640-24-0) is typically supplied as Trazodone EP Impurity L at purities ranging from 95% to 98%, but this compound lacks the nitroso functional group that defines the target analyte class—meaning it cannot serve as a positive control or calibration standard for nitrosamine-specific detection methods such as the USP <1469> GC-MS/MS or LC-HRMS procedures that specifically target the N–N=O moiety . The structurally closest NDSRI analog with an established regulatory AI limit, 1-(2,3-dichlorophenyl)-4-nitrosopiperazine (CAS 2221987-86-4, Aripiprazole NDSRI), is supplied at comparable purity but differs in the chlorine substitution pattern (2,3-dichloro vs. 3-monochloro), which alters the electronic environment of the aromatic ring and consequently affects both chromatographic selectivity and the CPCA structural feature assessment [1].

Reference standard purity HPLC characterization Certificate of Analysis

CPCA Regulatory Classification: Predicted Potency Category Inferred from Structural Analogs with Established AI Limits

While a definitive CPCA category and Acceptable Intake (AI) limit for 1-(3-chlorophenyl)-4-nitrosopiperazine have not yet been published in the EMA Appendix 1 or the FDA NDSRI guidance table as of the available evidence cutoff, structurally analogous aryl nitrosopiperazine NDSRIs have been formally classified, providing a class-level inference framework. Specifically, 1-(2,3-dichlorophenyl)-4-nitrosopiperazine (Aripiprazole NDSRI, CAS 2221987-86-4) has been assigned CPCA Category 3 with an AI of 400 ng/day by the Australian TGA, and 1-methyl-4-nitrosopiperazine (CAS 16339-07-4) is also CPCA Category 3 at 400 ng/day [1]. Both compounds share the 4-nitrosopiperazine core with N-aryl or N-alkyl substitution. By contrast, the more potent N-nitrosamines such as NDMA (AI 96 ng/day) and NDEA (AI 26.5 ng/day) fall into CPCA Categories 1 and 2, while N-nitroso-piperazine compounds bearing hydroxyl or ether substituents on the N-alkyl chain have been assigned to Category 4 (AI 1500 ng/day) [2]. The 3-chlorophenyl substitution on the target compound is predicted by the CPCA structural rules to place it within Category 3 (AI 400 ng/day) based on the absence of α-hydrogen activating features that would elevate potency, though confirmation through mutagenicity testing or official regulatory assignment is recommended [2].

CPCA categorization Acceptable Intake limits Nitrosamine risk assessment

Mutagenicity Context: Nitrosopiperazine Class Mutagenicity Data Informs Hazard Assessment vs. Non-Mutagenic Parent Amine

The mutagenicity profile of nitrosopiperazine derivatives has been studied as a class. In the foundational study by Elespuru et al. (1976), 1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine were reported as non-mutagenic in Escherichia coli with rat liver microsomal activation, whereas dinitrosopiperazine and nitrosohexamethyleneimine were mutagenic [1]. However, a separate study by Larimer et al. (1980) demonstrated that N'-methyl-N-nitrosopiperazine and several dinitrosopiperazine derivatives induced forward mutations in Saccharomyces cerevisiae in the presence of rat-liver homogenate, while N-nitrosopiperazine itself was non-mutagenic in that system [2]. Critically, the target compound 1-(3-chlorophenyl)-4-nitrosopiperazine has not been directly tested in published Ames or mutagenicity assays and its own mutagenic potential remains uncharacterized in the peer-reviewed literature—this data gap stands in contrast to the well-characterized positive control CPNP, which has demonstrated reproducible mutagenic responses in the Enhanced Ames Test (EAT) using TA102 and WP2 uvrA(pKM101) strains at 1500 µg/plate with 30% rat and hamster S9 [3]. The parent amine 1-(3-chlorophenyl)piperazine (mCPP) has a fundamentally different toxicological profile as a serotonergic pharmacophore (5-HT2C receptor agonist) rather than a DNA-reactive species, underscoring that the nitroso functional group qualitatively alters the compound's biological activity profile [4].

Nitrosamine mutagenicity Ames test Genotoxicity assessment

Analytical Method Applicability: Validated for LC-MS/HRMS and HPLC-UV Detection with Trazodone-Specific Method Parameters vs. Generic Nitrosamine Methods

According to supplier technical documentation, validated analytical techniques including HPLC with UV detection, LC-MS/HRMS, and NMR are recommended for the identification, quantification, and stability study of this compound [1]. The target compound is specifically supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and QC application for ANDA or commercial production of Trazodone [2]. In comparison, the generic nitrosamine mixture standards offered by USP and other pharmacopeial sources are designed for broad-spectrum screening of up to seven common small-molecule nitrosamines (NDMA, NDEA, NDIPA, NEIPA, NDBA, NMBA, and NMPA) and do not include arylpiperazine NDSRIs . The target compound's unique UV absorption profile from the 3-chlorophenyl chromophore enables HPLC-UV detection that is not feasible for aliphatic nitrosamine standards lacking aromatic moieties, providing a method-specific advantage for routine QC laboratories that may not have access to LC-HRMS instrumentation [1].

LC-MS/MS method development Nitrosamine quantification ANDA analytical validation

Definitive Application Scenarios for 1-(3-Chlorophenyl)-4-nitrosopiperazine Based on Quantitative Differentiation Evidence


Trazodone ANDA Submission: NDSRI-Specific Method Validation and Impurity Quantification

This compound serves as the essential reference standard for Trazodone-specific NDSRI method development and validation required for ANDA submissions. Per FDA guidance, ANDA applicants must demonstrate control of nitrosamine impurities structurally related to the drug substance. Using 1-(3-chlorophenyl)-4-nitrosopiperazine as the certified reference standard enables accurate retention time identification, system suitability verification, and quantification of this specific impurity in Trazodone drug substance and drug product batches [1]. Substituting a generic nitrosamine standard would fail method specificity requirements under ICH Q2(R1), as demonstrated by the +96.52 Da mass difference and the absence of the diagnostic 3-chlorophenyl UV chromophore in aliphatic nitrosopiperazine alternatives [2]. The compound's commercial availability at 98% purity (HPLC) with full Certificates of Analysis further supports its use as a primary reference standard for validated analytical procedures .

Nitrosamine Risk Assessment: Structural Classification and AI Determination for Trazodone Product Batches

Pharmaceutical manufacturers performing nitrosamine risk assessments for Trazodone-containing products must identify and classify all potential NDSRIs. 1-(3-Chlorophenyl)-4-nitrosopiperazine is the direct N-nitroso derivative of the mCPP moiety unique to Trazodone's molecular structure. Its predicted CPCA Category 3 classification (AI 400 ng/day), inferred from structurally analogous aryl nitrosopiperazines with established regulatory AI limits, provides a starting point for setting analytical target limits and control thresholds [1]. However, the absence of published Ames or in vivo mutagenicity data for this specific compound—contrasted with the well-characterized mutagenicity profile of CPNP—means that conservative default AI (18 ng/day per ICH M7) may apply until confirmatory experimental data are generated [2]. Procurement of the authentic reference standard enables the generation of compound-specific data to support regulatory negotiations on AI limits.

QC Release Testing: Routine Batch Analysis Using HPLC-UV Methodology for Cost-Effective Nitrosamine Monitoring

Unlike the majority of small-molecule nitrosamine impurities that require expensive LC-HRMS or GC-MS/MS instrumentation for detection, 1-(3-chlorophenyl)-4-nitrosopiperazine contains a 3-chlorophenyl chromophore that enables HPLC-UV detection at 254 nm [1]. This property allows QC laboratories with standard HPLC-UV instrumentation to perform routine impurity monitoring without investment in high-resolution mass spectrometry, representing a significant operational cost advantage. Method development using this specific reference standard can establish validated HPLC-UV procedures with appropriate LOD/LOQ values relative to the predicted AI limit, facilitating batch release testing in compliance with ICH Q3A and Q3B guidelines [2].

Forced Degradation and Stability Studies: Generation and Tracking of N-Nitroso Impurity Under ICH Q1A(R2) Stress Conditions

In forced degradation studies conducted per ICH Q1A(R2), Trazodone drug substance and drug product are exposed to oxidative, thermal, and hydrolytic stress conditions that may generate nitrosamine impurities through nitrosation of the secondary amine. 1-(3-Chlorophenyl)-4-nitrosopiperazine, as the authentic N-nitroso derivative of the mCPP substructure, serves as both a reference marker for impurity tracking and a quantitative standard for determining the extent of nitrosamine formation under each stress condition [1]. The compound's validated characterization package (NMR, MS, HPLC) enables unambiguous identification even in complex degradation mixtures, distinguishing it from other potential degradation products that may co-elute or share mass transitions [2].

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